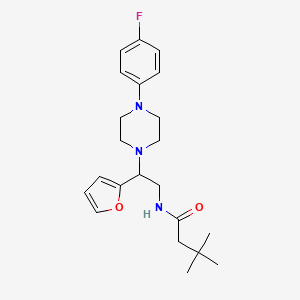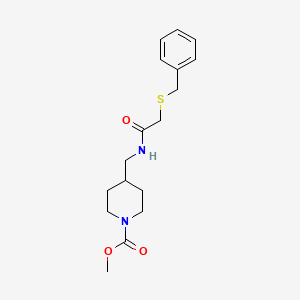![molecular formula C17H20ClNO B2480066 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2310015-55-3](/img/structure/B2480066.png)
3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azabicyclo[3.2.1]octan-8-ol derivatives involves intricate organic synthesis techniques. For instance, a study by Grošelj et al. (2005) detailed the stereoselective preparation of various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, showcasing the complexity of synthesizing such molecules (Grošelj et al., 2005).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives has been thoroughly investigated using various spectroscopic techniques. For example, Wu et al. (2015) synthesized and characterized a similar compound through NMR and HRMS spectroscopy, further investigating its absolute molecular configuration through X-ray crystallography. Their findings revealed significant details about the molecular geometry, including intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).
Chemical Reactions and Properties
Azabicyclo[3.2.1]octan-8-ol derivatives engage in a variety of chemical reactions, highlighting their chemical properties. The synthesis and pharmacological study by Iriepa et al. (2010) on amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine revealed insights into the compound's reactivity and potential for forming stable structures with significant biological activity (Iriepa et al., 2010).
Physical Properties Analysis
The physical properties of azabicyclo[3.2.1]octan-8-ol derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. The structural study by Iriepa et al. (2003) on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols using ab initio calculations, NMR, and IR spectroscopy provided valuable data on their physical properties, adopting preferred conformations in solution (Iriepa et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for the application and handling of azabicyclo[3.2.1]octan-8-ol derivatives. The work by Singh et al. (2007), synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, illustrates the innovative approaches to manipulating these compounds for desired chemical properties (Singh et al., 2007).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
One significant area of research involves the synthesis and crystal structure characterization of compounds related to 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one. For example, the synthesis and characterization of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one have been reported, highlighting the importance of NMR, HRMS spectroscopy, and X-ray crystallography in understanding the molecular configuration and the intermolecular interactions within the crystal structure (Wu, Guo, Zhang, & Xia, 2015).
Pharmacological Potentials
Another aspect of research has focused on the pharmacological potentials of compounds structurally related to 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one. For instance, studies on CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor shed light on its selective inhibition capabilities and its role in exploring the physiological properties of substance P and its relevance in various diseases (Snider et al., 1991).
Chemical Reactions and Catalysis
Research into the chemical reactions and catalytic applications of related compounds includes the study of silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) as a highly efficient, reusable, and new heterogeneous catalyst for the synthesis of 4H-benzo[b]pyran derivatives, demonstrating the compound's significance in facilitating efficient synthetic pathways (Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).
Molecular Docking and Anticancer Activities
Further research includes molecular docking studies and the evaluation of anticancer and antimicrobial activities of novel biologically potent heterocyclic compounds. These studies highlight the potential therapeutic applications and the role of these compounds in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-9-15-6-7-16(10-12)19(15)17(20)8-5-13-3-2-4-14(18)11-13/h2-4,11,15-16H,1,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMCPATERWSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)
![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)